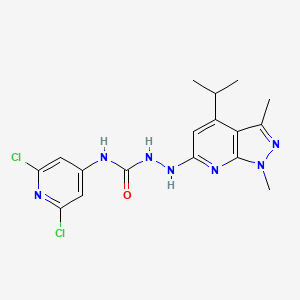

Analogue de pyrazolopyridine

Vue d'ensemble

Description

Pyrazolopyridines are common scaffolds in various bioactive compounds, which have several therapeutic effects and unique pharmacological properties . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

Pyrazolopyridine derivatives can be synthesized using an environmentally friendly silica-based nanocomposite as a multifunctional catalytic system . This novel heterogeneous nanocomposite, named Alg@SBA-15/Fe3O4 (Alg stands for alginic acid), was prepared in several steps . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The structures of Pyrazolopyridine analogs were crystallized in monoclinic and triclinic systems with space groups P21/n and P1, respectively . Theoretical calculations were performed at the DFT/B3LYP level for the optimized geometries .Chemical Reactions Analysis

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines establish the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .Physical And Chemical Properties Analysis

Intermolecular interactions within the crystal structures of the compounds were explored through Hirshfeld surface analysis, which revealed the notable presence of hydrogen bonding and hydrophobic interactions .Applications De Recherche Scientifique

Applications biomédicales

Les pyrazolopyridines sont un groupe de composés hétérocycliques qui présentent deux formes tautomères possibles : les isomères 1H- et 2H- . Elles ont suscité l’intérêt des chimistes médicinaux en raison de leur étroite ressemblance avec les bases puriques adénine et guanine . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5 500 références (2 400 brevets) à ce jour .

Méthodes de synthèse

Les méthodes de synthèse utilisées pour leur synthèse partent à la fois d’un pyrazole ou d’une pyridine préformés . L’étude porte sur l’analyse de la diversité des substituants présents aux positions N1, C3, C4, C5 et C6 .

Applications pharmaceutiques

Les pyrazolopyridines sont des échafaudages courants dans divers composés bioactifs, qui ont plusieurs effets thérapeutiques et des propriétés pharmacologiques uniques . Elles sont utilisées dans la synthèse de produits pharmaceutiques dans des conditions douces .

Applications catalytiques

Dans une étude récente, un nouveau nanocomposite à base de silice respectueux de l’environnement a été fabriqué en tant que système catalytique multifonctionnel pour la synthèse de dérivés de pyrazolopyridine .

Diversité des substituants

Cette étude porte sur l’analyse de la diversité des substituants présents aux positions N1, C3, C4, C5 et C6 . La diversité de ces substituants peut conduire à un large éventail d’applications dans différents domaines.

Avantages et inconvénients des méthodes de synthèse

Les méthodes de synthèse sont systématisées en fonction de la méthode d’assemblage du système pyrazolopyridine, tandis que leurs avantages et inconvénients sont pris en compte .

Mécanisme D'action

Target of Action

Pyrazolopyridine analogs have been found to target the viral protein 2C . This protein is crucial for the life cycle of certain viruses, including Enteroviruses D68, A71, and Coxsackievirus B3 . These viruses are known to cause a range of diseases in humans, from respiratory illnesses to neurological complications . Pyrazolopyridine analogs have also been reported to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA .

Mode of Action

It is suggested that these molecules interact with their targets, leading to changes that inhibit the function of the target proteins . For instance, when targeting the viral protein 2C, pyrazolopyridine analogs may interfere with the protein’s function, thereby inhibiting the replication of the virus .

Biochemical Pathways

The biochemical pathways affected by pyrazolopyridine analogs depend on the specific targets of these compounds. For example, when interacting with the viral protein 2C, these compounds may affect the viral replication pathway . When interacting with other targets such as tubulin, EGFR, CDK, BTK, and DNA, they may affect various cellular pathways related to cell division, signal transduction, and DNA replication .

Result of Action

The result of the action of pyrazolopyridine analogs is the inhibition of the function of their targets, leading to the desired therapeutic effects. For instance, by inhibiting the function of the viral protein 2C, these compounds can potentially prevent the replication of certain viruses, thereby treating the diseases caused by these viruses .

Orientations Futures

The Alg@SBA-15/Fe3O4 nanocomposite deserves more attention due to its non-toxicity, ease of preparation, good recyclability, and its high catalytic efficiency . This study contributes to the advancement of kinase inhibitor research and offers potential avenues for the development of new therapeutic agents for cancer treatment .

Propriétés

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSLRQNDXRSASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436982 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383150-41-2 | |

| Record name | Jte 013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-013 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

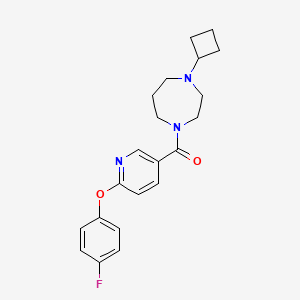

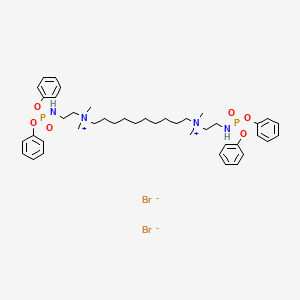

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)

![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)